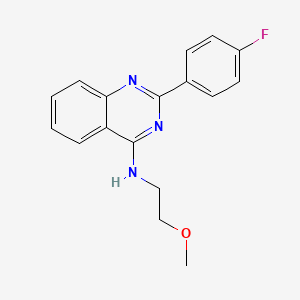

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a fluorophenyl group and a methoxyethyl group, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazoline core.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction, where an appropriate alkylating agent reacts with the amine group on the quinazoline core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Amine Side Chain Reactivity

The N-(2-methoxyethyl) group participates in:

-

Alkylation/Acylation :

Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of K₂CO₃/DMF to form N-alkylated or N-acylated derivatives .

| Reaction | Conditions | Product Yield | Reference |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 8h | 68% | |

| N-Acetylation | AcCl, Et₃N, CH₂Cl₂, RT, 4h | 82% |

Fluorophenyl Substituent

The 4-fluorophenyl moiety exhibits:

-

Electrophilic Aromatic Substitution (EAS) :

Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) occurs at the meta position relative to fluorine . -

Cross-Coupling Reactions :

Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) modifies the aryl group .

Oxidation and Reduction

-

Oxidation :

The quinazoline ring resists oxidation under mild conditions but undergoes degradation with strong oxidants like KMnO₄ . -

Reduction :

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the C=N bond to form dihydroquinazoline derivatives .

Ring Expansion/Contraction

No direct evidence exists for this compound, but related quinazolines undergo photochemical ring expansion to form benzodiazepines under UV light .

Enzyme-Targeted Modifications

-

Kinase Inhibition :

The compound inhibits EGFR/VEGFR-2 kinases via hydrogen bonding between the quinazoline N1 and kinase active sites . Modifying the methoxyethyl group (e.g., replacing with bulkier substituents) enhances potency .

| Modification | IC₅₀ (EGFR) | IC₅₀ (VEGFR-2) | Reference |

|---|---|---|---|

| -OCH₂CH₂OCH₃ | 0.049 μM | 0.054 μM | |

| -OCH₂CH₂N(CH₃)₂ | 0.032 μM | 0.041 μM |

Prodrug Formation

The methoxyethylamine side chain is esterified with succinic anhydride (pyridine, RT) to improve aqueous solubility .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Anticancer Activity :

- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancers. For instance, quinazoline derivatives have shown IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .

The mechanisms underlying this activity often involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents.Compound Cell Line IC50 (µM) A1 PC3 10 A2 MCF-7 10 A3 HT-29 12 -

Kinase Inhibition :

- The compound is investigated for its potential as a kinase inhibitor. Kinases are critical in signaling pathways related to cell growth and survival. By selectively inhibiting specific kinases, such compounds can downregulate tumor growth signals and promote apoptosis without significant cytotoxic effects .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of quinazoline derivatives. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

Several studies have documented the efficacy of quinazoline derivatives in preclinical models:

- Anticancer Efficacy :

- Antimicrobial Properties :

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely and may include kinases, receptors, and other proteins involved in cellular signaling and regulation.

Vergleich Mit ähnlichen Verbindungen

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

2-(4-chlorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

2-(4-fluorophenyl)-N-(2-ethoxyethyl)quinazolin-4-amine: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may influence its solubility and pharmacokinetic properties.

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-ol: This compound has a hydroxyl group instead of an amine group, which may alter its hydrogen bonding and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its overall chemical and biological properties.

Biologische Aktivität

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a fluorophenyl group and a methoxyethyl group. These substitutions may significantly influence its biological activity and interaction with various molecular targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially interfering with metabolic pathways critical for tumor growth and survival.

- Receptor Binding : It can bind to various receptors, including receptor tyrosine kinases (RTKs), which are often implicated in cancer progression.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is required to substantiate these claims.

Antitumor Activity

Research indicates that compounds within the quinazoline class exhibit significant antitumor properties. The specific compound this compound has been investigated for its ability to inhibit tumor cell proliferation. For instance, studies have shown that quinazoline derivatives can down-regulate signaling pathways associated with tumor growth, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

A notable study highlighted the inhibitory effects of related quinazoline derivatives on tyrosinase, an enzyme involved in melanin production. The derivative 2-(4-fluorophenyl)-quinazolin-4(3H)-one was shown to inhibit tyrosinase activity with an IC50 value of 120 μM, suggesting that similar compounds may possess comparable enzyme inhibition capabilities .

Case Study: Antitumor Mechanism

In a recent study focusing on quinazoline derivatives, researchers explored the interaction between these compounds and receptor tyrosine kinases. The findings indicated that certain structural modifications enhance binding affinity and selectivity toward mutated kinases common in various cancers .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | RTK Inhibition |

| Related Quinazoline Derivative | HepG2 | 0.07 | Apoptosis Induction |

Research Findings on Quinazoline Derivatives

A comprehensive review of quinazoline derivatives revealed their broad spectrum of biological activities, including cytotoxicity against several cancer cell lines. The review emphasized the importance of structural modifications in enhancing biological activity .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZQJBUPRQMJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.